molecular formula C13H19N3O3S B2366368 Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate CAS No. 1235277-16-3

Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate

Cat. No. B2366368
CAS RN: 1235277-16-3
M. Wt: 297.37
InChI Key: OTNNFNAEQNAZQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported, which could be a potential method for its synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, contributing to its high perplexity and burstiness. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom , and a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The compound is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate (referred to as MTUP) exhibits potential as a scaffold for designing novel drugs. Researchers have explored its structural modifications to create analogs with improved pharmacological properties. Some key areas include:

Organic Electronics and Semiconductors

Thiophene-based compounds play a crucial role in organic electronics. MTUP derivatives can be incorporated into:

Corrosion Inhibition

Thiophene derivatives, including MTUP, have been studied as corrosion inhibitors in industrial chemistry. Their ability to protect metal surfaces from corrosion makes them valuable in various applications .

Metal Complexing Agents

MTUP and related compounds can form stable complexes with metal ions. These complexes have applications in catalysis, sensing, and materials science .

Bioreduction and Chiral Synthesis

Researchers have explored the enantioselective bioreduction of MTUP analogs, which could be relevant in chiral synthesis and drug development .

Other Applications

Safety and Hazards

The safety data sheet for piperidine, a component of this compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

Thiophene and piperidine, components of this compound, are very important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the synthesis and characterization of novel thiophene and piperidine moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

methyl 4-[(thiophen-2-ylcarbamoylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-19-13(18)16-6-4-10(5-7-16)9-14-12(17)15-11-3-2-8-20-11/h2-3,8,10H,4-7,9H2,1H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNNFNAEQNAZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)NC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate

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